Potent P2X7 Receptor Antagonism with Cross-Species Nanomolar Activity
1-(2-Amino-1,3-benzoxazol-7-yl)ethan-1-one is documented as a potent antagonist of the P2X7 purinoceptor. In a cellular assay using human THP1 cells, it inhibited BzATP-induced ethidium uptake with an IC50 of 10 nM [1]. Further characterization in recombinant systems shows comparable potency against the human receptor (IC50 = 10.2 nM in 1321N1 cells) and slightly reduced, yet still potent, activity against the rat receptor (IC50 = 39.8 nM and 44.7 nM in different assay formats) [1]. This cross-species activity profile, with quantified potency values, provides a specific basis for its selection in P2X7-targeted research.
| Evidence Dimension | Potency of P2X7 receptor antagonism |
|---|---|
| Target Compound Data | IC50 = 10 nM (human THP1 cells); IC50 = 10.2 nM (human 1321N1 cells); IC50 = 39.8 nM and 44.7 nM (rat receptor) |
| Comparator Or Baseline | Not a direct head-to-head comparison, but benchmarked against the assay's standard reference compound (BzATP-induced response). |
| Quantified Difference | N/A - Single compound data provided as a reference point for its potency profile. |
| Conditions | Antagonist activity measured via inhibition of BzATP-induced ethidium uptake (THP1 cells) or calcium flux (1321N1 cells) in human and rat P2X7 receptor assays. |
Why This Matters
This quantifies the compound's potency for a specific molecular target (P2X7), a key criterion for researchers selecting a chemical probe for this pathway.
- [1] BindingDB. (n.d.). BDBM50412149 CHEMBL497967. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50412149 View Source
